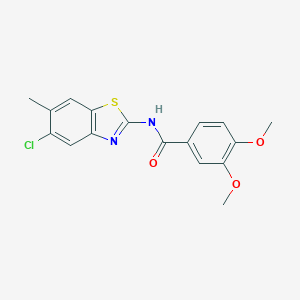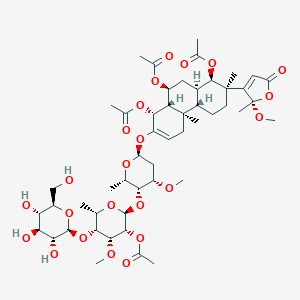
7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid, also known as AZD-1775, is a small molecule inhibitor that targets the checkpoint kinase 1 (CHK1) enzyme. CHK1 is a key regulator of the cell cycle, and its inhibition has been shown to sensitize cancer cells to DNA damage caused by chemotherapy and radiation therapy.
Wirkmechanismus
7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid targets CHK1, a key regulator of the cell cycle. CHK1 is activated in response to DNA damage, leading to cell cycle arrest and DNA repair. Inhibition of CHK1 by 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid prevents cell cycle arrest and DNA repair, leading to increased cell death in cancer cells. 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid has also been shown to sensitize cancer cells to DNA damage by inhibiting homologous recombination, a key process in DNA repair.
Biochemical and Physiological Effects:
7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid has been shown to have potent antitumor activity in preclinical models of various cancer types, including breast, lung, ovarian, and pancreatic cancer. It has also been shown to have minimal toxicity in normal tissues. In clinical trials, 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid has shown promising results as a monotherapy and in combination with other cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid has several advantages for lab experiments, including its high potency, selectivity, and low toxicity in normal tissues. However, its short half-life and poor solubility can limit its effectiveness in certain settings. Additionally, its mechanism of action may not be effective in all cancer types, and further research is needed to identify biomarkers that can predict response to 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid.
Zukünftige Richtungen
For research on 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid include identifying biomarkers that can predict response to the drug, optimizing dosing schedules and combinations with other cancer therapies, and developing more potent and selective CHK1 inhibitors. Additionally, further research is needed to understand the role of CHK1 inhibition in the development of resistance to cancer therapies and to identify strategies to overcome this resistance.
Synthesemethoden
The synthesis of 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid involves several steps, including the reaction of 4-azido-3-iodobenzenesulfonyl chloride with 6,6-dimethyl-2-cyclohexen-1-one to form the sulfonyl azide intermediate. This intermediate is then reacted with 2,3-dibromo-5-heptenoic acid to form the final product, 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid. The synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid has been extensively studied in preclinical and clinical settings as a potential cancer therapy. It has been shown to sensitize cancer cells to DNA damage caused by chemotherapy and radiation therapy, leading to increased cell death. 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid has also been shown to have synergistic effects with other cancer therapies, such as PARP inhibitors and topoisomerase inhibitors.
Eigenschaften
CAS-Nummer |
133190-94-0 |
|---|---|
Produktname |
7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid |
Molekularformel |
C22H29IN4O4S |
Molekulargewicht |
572.5 g/mol |
IUPAC-Name |
(E)-7-[3-[(4-azido-3-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H29IN4O4S/c1-22(2)14-11-17(22)16(7-5-3-4-6-8-21(28)29)20(12-14)26-32(30,31)15-9-10-19(25-27-24)18(23)13-15/h3,5,9-10,13-14,16-17,20,26H,4,6-8,11-12H2,1-2H3,(H,28,29)/b5-3+ |
InChI-Schlüssel |
KYWKCULJQFXKEZ-HWKANZROSA-N |
Isomerische SMILES |
CC1(C2CC1C(C(C2)NS(=O)(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I)C/C=C/CCCC(=O)O)C |
SMILES |
CC1(C2CC1C(C(C2)NS(=O)(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I)CC=CCCCC(=O)O)C |
Kanonische SMILES |
CC1(C2CC1C(C(C2)NS(=O)(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I)CC=CCCCC(=O)O)C |
Synonyme |
(125I)SAP-N3 7-(6,6-dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid ISAP-N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)
![2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)





![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)
